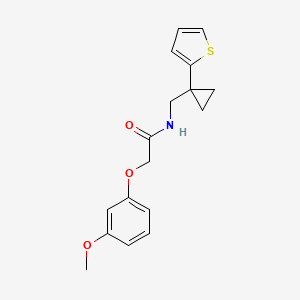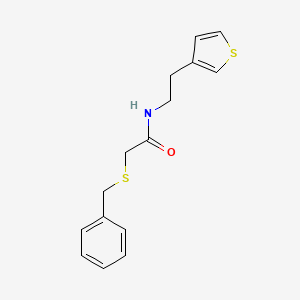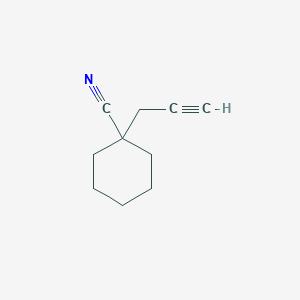
2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a compound that belongs to the class of cyclopropane carboxamide derivatives. This compound has gained significant attention in scientific research due to its potential use in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Studies have explored the metabolism of chloroacetamide herbicides, highlighting the complex metabolic pathways that can lead to the formation of DNA-reactive compounds. These herbicides, including acetochlor and metolachlor, undergo metabolic activation involving the production of CDEPA and CMEPA, leading to compounds that are bioactivated through hydroxylation. Such research provides insights into the metabolic fate and potential toxicological impact of acetamide derivatives in biological systems (Coleman et al., 2000).
Leuckart Synthesis and Pharmacological Assessment
A study on the synthesis of novel acetamide derivatives through a multi-step reaction sequence, including the Leuckart reaction, has shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These derivatives have been evaluated for their biological activities, suggesting potential applications in drug development (Rani et al., 2016).
Design and Synthesis of Chemotherapeutic Agents
Research on the design and synthesis of hydrazide and oxadiazole derivatives for antimicrobial and antitumor activities illustrates the broad potential of acetamide derivatives in the development of new chemotherapeutic agents. These compounds have shown significant inhibitory activity against tumor cell lines, highlighting their potential in cancer research (Kaya et al., 2017).
Synthesis and Evaluation of Radiolabeled Compounds
The synthesis and evaluation of radiolabeled glutaminyl cyclase inhibitors for potential detection of Alzheimer's disease prior to amyloid β aggregation emphasize the role of acetamide derivatives in the development of diagnostic tools. Such studies contribute to our understanding of disease mechanisms and the creation of diagnostic markers (Brooks et al., 2015).
Chemoselective Acetylation for Drug Synthesis
Research on the chemoselective acetylation of amino groups to produce intermediates for the synthesis of antimalarial drugs showcases the utility of acetamide derivatives in facilitating key synthetic transformations for drug development (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-13-4-2-5-14(10-13)21-11-16(19)18-12-17(7-8-17)15-6-3-9-22-15/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIHIMCEVWAJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)
![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)




![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)
